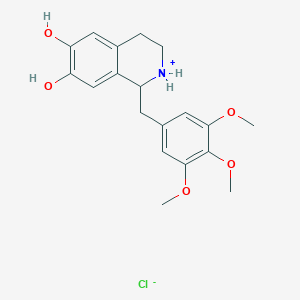
S-ethyl phenylthiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-ethyl phenylthiocarbamate, commonly known as EPTC, is a widely used herbicide that belongs to the thiocarbamate family. It is used to control annual grasses and broadleaf weeds in various crops, including corn, soybeans, and wheat. In Synthesis Method: EPTC is synthesized by reacting ethyl alcohol with carbon disulfide to form ethyl xanthate, which is then reacted with phenyl isothiocyanate to form EPTC. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. Scientific Research Application: EPTC has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of weeds and is commonly used in crop production. EPTC has also been studied for its potential use in the treatment of certain diseases, such as cancer and diabetes. Mechanism of Action: EPTC works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is necessary for the synthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which ultimately results in the death of the plant. Biochemical and Physiological Effects: EPTC has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids, which are necessary for the growth and development of plants. It also disrupts the normal functioning of the cell membrane, leading to the leakage of cellular contents and ultimately the death of the plant. Advantages and Limitations for Lab Experiments: EPTC is a widely used herbicide and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and is readily available. However, it is important to note that EPTC can have adverse effects on the environment and should be used with caution. Future Directions: There are several future directions for research on EPTC. One area of research could focus on the development of new formulations of EPTC that are more environmentally friendly. Another area of research could focus on the use of EPTC in the treatment of certain diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand the mechanisms of action of EPTC and its impact on the environment. In conclusion, EPTC is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, leading to the death of the plant. EPTC has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
属性
IUPAC Name |
S-ethyl N-phenylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPGRCJXRWBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)



![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)


![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
